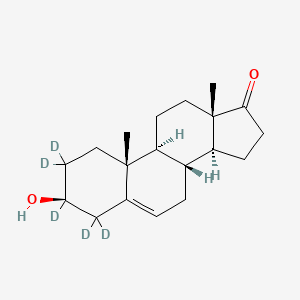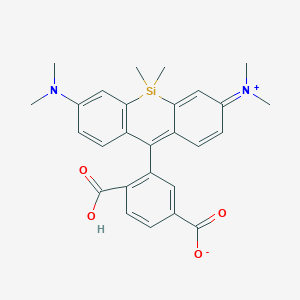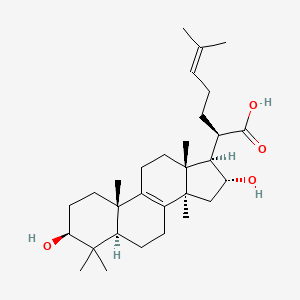
Dehydroepiandrosterone-d5 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroepiandrosterone-d5 (Major) is a deuterated form of dehydroepiandrosterone, a naturally occurring steroid hormone produced in the adrenal glands, gonads, and brain. It serves as a precursor to both androgens and estrogens, the male and female sex hormones, respectively . Dehydroepiandrosterone-d5 (Major) is often used in scientific research due to its stability and ability to trace metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dehydroepiandrosterone-d5 (Major) can be synthesized through a multi-step chemical process. One common method involves the selective degradation of diosgenin, a steroid sapogenin, followed by deuterium exchange reactions to introduce deuterium atoms at specific positions . The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure high incorporation of deuterium.
Industrial Production Methods
Industrial production of dehydroepiandrosterone-d5 (Major) often involves the use of biotechnological processes. Enzymatic reduction of 4-androstene-3,17-dione using ketoreductase from Sphingomonas wittichii has been reported as an efficient method . This process is scalable and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Dehydroepiandrosterone-d5 (Major) undergoes various chemical reactions, including:
Oxidation: Conversion to 7-keto-dehydroepiandrosterone-d5.
Reduction: Formation of androstenediol-d5.
Substitution: Introduction of functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include 7-keto-dehydroepiandrosterone-d5, androstenediol-d5, and various substituted derivatives. These products are often used in further research and development of pharmaceuticals.
Aplicaciones Científicas De Investigación
Dehydroepiandrosterone-d5 (Major) has a wide range of scientific research applications:
Mecanismo De Acción
Dehydroepiandrosterone-d5 (Major) exerts its effects through several molecular targets and pathways. It is known to interact with androgen and estrogen receptors, modulating their activity and influencing gene expression . Additionally, it has been shown to affect the production of neurosteroids in the brain, contributing to its neuroprotective effects . The compound also plays a role in the regulation of immune function and metabolism .
Comparación Con Compuestos Similares
Dehydroepiandrosterone-d5 (Major) is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. Similar compounds include:
Dehydroepiandrosterone (DHEA): The non-deuterated form, widely studied for its physiological roles and therapeutic potential.
7-Keto-dehydroepiandrosterone (7-Keto-DHEA): A metabolite of DHEA with distinct biological activities.
Androstenediol: A reduced form of DHEA with androgenic properties.
Propiedades
Fórmula molecular |
C19H28O2 |
|---|---|
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i7D2,11D2,13D |
Clave InChI |
FMGSKLZLMKYGDP-PCUPDBOSSA-N |
SMILES isomérico |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)

![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)

![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)

![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)



![(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene](/img/structure/B11936823.png)
![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)

